molecular formula C12H13NO2 B8710108 2,5-Dimethyl-1h-indol-1-acetic acid CAS No. 628736-71-0

2,5-Dimethyl-1h-indol-1-acetic acid

Cat. No.: B8710108
CAS No.: 628736-71-0
M. Wt: 203.24 g/mol
InChI Key: IRPKMZCFKRMUIF-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1h-indol-1-acetic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

628736-71-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2,5-dimethylindol-1-yl)acetic acid

InChI

InChI=1S/C12H13NO2/c1-8-3-4-11-10(5-8)6-9(2)13(11)7-12(14)15/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

IRPKMZCFKRMUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C)CC(=O)O

Origin of Product

United States

Position of 2,5 Dimethyl 1h Indol 1 Acetic Acid Within Advanced Indole Chemistry

The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The substitution pattern on the indole ring significantly influences the molecule's chemical properties and biological activity. In the case of 2,5-Dimethyl-1H-indol-1-acetic acid, the methyl groups at the 2 and 5 positions and the acetic acid moiety at the 1-position (the nitrogen atom) are key features.

The indole scaffold is a cornerstone in the development of various therapeutic agents. nih.gov The versatility of the indole ring allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles, including anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net The introduction of substituents at various positions of the indole nucleus is a common strategy to modulate the biological activity and pharmacokinetic properties of the resulting compounds. nih.gov

The synthesis of indole derivatives is a significant area of research in organic chemistry. semanticscholar.org Various methods have been developed to construct the indole core and introduce functional groups at specific positions. semanticscholar.orgresearchgate.net These synthetic strategies are crucial for accessing novel indole-based compounds with potential therapeutic applications.

Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound2,5-Dimethyl-1H-indole2,5-Dimethylphenylacetic acidIndole-3-acetic acid
Molecular Formula C12H13NO2C10H11N nist.govC10H12O2 nih.govC10H9NO2 nih.gov
Molecular Weight 203.24 g/mol scbt.com145.2010 g/mol nist.gov164.20 g/mol nih.gov175.18 g/mol nih.gov
CAS Number 5435-40-5 scbt.com1196-79-8 nist.gov13612-34-5 nih.gov87-51-4 nih.gov

This table is interactive. Click on the headers to sort the data.

Academic Relevance of N Substituted Indole Acetic Acid Scaffolds

Targeted Synthetic Routes to 2,5-Dimethyl-1H-indol-1-acetic acid

The most direct and common synthetic route to this compound involves a two-step sequence starting from the commercially available 2,5-dimethylindole. citychemical.com This method is a classic example of N-alkylation of an indole.

The first step is the N-alkylation of 2,5-dimethylindole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939). This reaction is typically performed by first deprotonating the indole nitrogen with a suitable base, like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting indolide anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate to form ethyl 2-(2,5-dimethyl-1H-indol-1-yl)acetate.

The second and final step is the saponification of the ester. The ethyl 2-(2,5-dimethyl-1H-indol-1-yl)acetate is treated with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of methanol (B129727) and water. nih.govnih.gov Heating the reaction mixture to reflux, followed by acidification with an acid like hydrochloric acid (HCl), yields the final product, this compound. nih.gov

Pathways to Indole-1-acetic Acid Derivatives and Analogues

The synthesis of a diverse library of indole-1-acetic acid analogues relies on a variety of synthetic strategies that allow for the introduction of different substituents at various positions of the indole ring.

N-Alkylation is a fundamental strategy for synthesizing indole-1-acetic acid derivatives. A general approach involves the reaction of a substituted indole with an alkyl halide in the presence of a base. For instance, various indole derivatives can be N-alkylated using methyl iodide or ethyl iodide with potassium hydroxide powder in THF at room temperature. nih.gov This straightforward method allows for the introduction of simple alkyl groups onto the indole nitrogen. More complex side chains can also be introduced using this general principle.

Modern palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of highly functionalized indole precursors which can then be N-alkylated. mdpi.com These reactions typically start with a halogenated indole, such as a bromo- or iodo-indole.

Suzuki Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organic halide. It is highly effective for forming biaryl compounds and is tolerant of many functional groups. mdpi.comscirp.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, allowing for the introduction of vinyl groups onto the indole core. mdpi.com

Stille Reaction: This method uses an organotin compound to couple with an organic electrophile. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a route to alkynyl-substituted indoles. mdpi.com

These reactions provide robust methods for building molecular complexity on the indole scaffold prior to the introduction of the acetic acid moiety at the N-1 position.

Table 1: Overview of Modern C-C Bond Forming Reactions on the Indole Core


ReactionDescriptionTypical CatalystSubstratesReference
Suzuki CouplingForms C-C bonds between an organic halide and an organoboron compound.Pd(PPh₃)₄Iodo-indoles and Arylboronic acids[2, 5]
Heck ReactionCouples an unsaturated halide with an alkene to form a substituted alkene.Palladium catalystIodo-indoles and Alkenes scirp.org
Stille ReactionForms C-C bonds using an organotin compound and an organic electrophile.PdCl₂(CH₃CN)₂Iodo-indoles and Organostannanes scirp.org
Sonogashira CouplingCouples a terminal alkyne with an aryl or vinyl halide.PdCl₂(PPh₃)₂ / CuIIodo-indoles and Terminal alkynes scirp.org

Another powerful strategy involves starting with an already functionalized indole system and adding the acetic acid side chain or modifying other parts of the molecule. For example, indole-3-carboxylic acid derivatives can be synthesized by reacting a substituted indole with ethyl 3,3-diethoxypropionate in the presence of potassium bisulfate and acetic acid. nih.gov This demonstrates the construction of a propionic acid side chain on the indole, which can be a precursor or analogue to the acetic acid derivatives.

Similarly, complex precursors like isatin (B1672199) can be used. Isatin can be reacted with chloroacetic acid to form isatin-N-acetic acid, which can then undergo further reactions to build more complex heterocyclic systems fused to the indole core. researchgate.net

Catalytic Systems in Indole Acetic Acid Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of indole derivatives. Brønsted acids, in particular, are widely used to promote the functionalization of the indole nucleus.

Brønsted acids such as p-toluenesulfonic acid (PTSA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are effective catalysts for the electrophilic substitution of indoles. nih.govfrontiersin.orgresearchgate.net These reactions are crucial for preparing a wide array of substituted indole precursors.

A notable example is the metal-free, Brønsted acid-catalyzed remote C6-functionalization of 2,3-disubstituted indoles, including 2,3-dimethylindole. nih.govfrontiersin.org In this reaction, a catalytic amount of PTSA promotes the selective reaction of the indole with β,γ-unsaturated α-ketoesters at the C6 position, providing a direct route to C6-functionalized indoles with good yields. nih.govfrontiersin.org A plausible mechanism involves the Brønsted acid acting as a bifunctional catalyst, activating both the indole and the β,γ-unsaturated α-ketoester to facilitate the reaction. nih.govfrontiersin.org

Another application is the acid-catalyzed conjugate addition of indoles to quinones. For instance, the reaction of various indoles with 2,5-dichlorobenzoquinone is promoted by acids like HCl, H₂SO₄, or acetic acid, leading to the formation of 3-indolyl-quinones. researchgate.net These functionalized indoles can then serve as versatile intermediates for the synthesis of more complex indole-1-acetic acid analogues.

Table 2: Examples of Brønsted Acid-Catalyzed Indole Functionalization


Indole SubstrateElectrophileCatalystProduct TypeReference
2,3-Dimethyl-1H-indoleβ,γ-Unsaturated α-ketoesterp-Toluenesulfonic acid (PTSA)C6-functionalized indole[1, 3]
Indole2,5-DichlorobenzoquinoneHCl, H₂SO₄, or CH₃COOH3-Indolyl-dichloro-benzoquinone
4-(Indol-2-yl)-4-oxobutanal(Intramolecular)p-Toluenesulfonic acid (PTSA)Functionalized Tetrahydrocarbazolone nih.gov
IndoleAllylic AlcoholBrønsted Acid in LiClO₄/Et₂O3-Allylindole frontiersin.org

Compound Index

Table 3: List of Mentioned Chemical Compounds

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Transition Metal-Mediated Transformations for Indole Ring Elaboration

The formation of the indole nucleus is a pivotal step in the synthesis of this compound. While classical methods like the Fischer indole synthesis are widely used, modern approaches increasingly rely on the efficiency and selectivity of transition metal catalysis. wikipedia.org Palladium, in particular, has emerged as a versatile catalyst for constructing the indole ring system through various cross-coupling and cyclization reactions. wikipedia.orgorganic-chemistry.org

One of the prominent transition metal-mediated methods for indole synthesis is the palladium-catalyzed cyclization of ortho-alkynylanilines. nih.gov This strategy involves the intramolecular reaction of an aniline (B41778) derivative bearing an alkyne group at the ortho position. The synthesis of the 2,5-dimethylindole core, a precursor to the final product, can be envisioned through such a pathway. The starting material would be a 2-alkynyl-4-methylaniline derivative. The palladium catalyst, often in the form of Palladium(II) acetate (B1210297) (Pd(OAc)₂), facilitates the cyclization to form the indole ring. nih.govrsc.org

Another significant advancement is the Buchwald modification of the Fischer indole synthesis, which employs a palladium-catalyzed cross-coupling reaction to form the necessary N-arylhydrazone intermediate in situ from an aryl bromide and a hydrazone. wikipedia.org This method enhances the scope and efficiency of the classical Fischer synthesis.

Furthermore, palladium catalysis is instrumental in tandem reactions, where multiple bond-forming events occur in a single pot. For instance, a palladium-mediated cascade involving a Tsuji-Trost reaction followed by a Heck coupling has been developed for the direct synthesis of indole-3-acetic acid derivatives. nih.gov Such cascade strategies offer atom economy and reduce the number of synthetic steps. The choice of palladium source, ligands, and reaction conditions is crucial for the success of these transformations, often requiring careful optimization to achieve high yields and selectivity. pharmaguideline.combeilstein-journals.org

Optimization of Reaction Parameters in Synthetic Protocols

The efficiency and success of synthesizing this compound, like any chemical synthesis, are highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, control of temperature, and the duration of the reaction.

Solvent Effects: The solvent plays a critical role in influencing reaction rates, selectivity, and yields. In the context of transition metal-catalyzed indole synthesis, a range of solvents have been explored. For palladium-catalyzed cyclizations of 2-alkynylanilines, an aqueous micellar medium using surfactants like TPGS-750-M has been shown to be effective, offering a green alternative to traditional organic solvents. rsc.org In other instances, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are employed, particularly in reactions involving polar intermediates or reagents. pharmaguideline.combyjus.com For the N-alkylation step, where the acetic acid moiety is attached to the indole nitrogen, DMF is a common solvent choice.

Temperature Control: Temperature is a critical parameter that dictates the rate of reaction and can influence the formation of byproducts. The Fischer indole synthesis often requires elevated temperatures to drive the cyclization and rearrangement steps. organic-chemistry.org In palladium-catalyzed reactions, the temperature is carefully controlled to balance catalyst activity and stability. For example, the palladium-catalyzed cyclization of o-[2-(4-methoxy-3-tolyl)ethynyl]aniline was optimized at 80°C under conventional heating, while microwave irradiation allowed for a much shorter reaction time at 100°C. rsc.org The N-alkylation of indoles is also temperature-dependent, with reactions often carried out at room temperature or with gentle heating to ensure complete reaction without degradation of the starting materials or products. byjus.com

Reaction Time: The duration of a reaction is optimized to ensure the complete conversion of starting materials to the desired product while minimizing the formation of impurities. Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC). acs.org For the synthesis of indole acetic acid sulfonate derivatives, the reaction was allowed to proceed for 24 hours. byjus.com In a reported synthesis of N-(2-(1H-indol-3-yl)ethyl)benzamide, the initial amide coupling was stirred for 16 hours at room temperature. Optimization of reaction time is a balance; insufficient time leads to incomplete reaction, while excessively long times can lead to the formation of degradation products.

The interplay of these parameters is complex, and often a systematic approach, such as a Design of Experiments (DoE), is used to identify the optimal conditions for a specific synthetic transformation.

Data Tables

Table 1: Influence of Catalyst and Base on Palladium-Catalyzed Indole Synthesis

This table illustrates the effect of different palladium catalysts and bases on the yield of a model palladium-catalyzed double alkylation reaction, which is a method for elaborating the indole structure.

EntryPalladium CatalystBaseYield (%)
1PdCl₂(MeCN)₂K₂CO₃85
2Pd(OAc)₂K₂CO₃82
3Pd(TFA)₂K₂CO₃75
4PdCl₂(MeCN)₂KHCO₃60
5PdCl₂(MeCN)₂NaHCO₃55
6PdCl₂(MeCN)₂Et₃Ntrace
7PdCl₂(MeCN)₂Pyridinetrace

Data adapted from a representative palladium-catalyzed indole alkylation study. pharmaguideline.com

Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed Cyclization of an o-Alkynylaniline

This table shows the optimization of various parameters for the synthesis of a 2-substituted indole via palladium-catalyzed cyclization.

EntryCatalyst (mol %)Additive (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)-TPGS-750-M/H₂O80655
2Pd(OAc)₂ (5)Acetic Acid (1)TPGS-750-M/H₂O80670
3Pd(OAc)₂ (2)Acetic Acid (1)TPGS-750-M/H₂O80665
4Pd(OAc)₂ (5)Acetic Acid (1)H₂O806Incomplete
5Pd(OAc)₂ (5)Acetic Acid (1)MeCN806Low
6Pd(OAc)₂ (5)Acetic Acid (1)TPGS-750-M/H₂O100 (MW)0.1772
7Pd(OAc)₂ (5)TFA (1)TPGS-750-M/H₂O806Low

Data adapted from a study on the synthesis of 2-substituted indoles. rsc.org

Comprehensive Spectroscopic and Chromatographic Characterization of 2,5 Dimethyl 1h Indol 1 Acetic Acid and Analogous Indole Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,5-Dimethyl-1H-indol-1-acetic acid, both one-dimensional (1D) and two-dimensional (2D) NMR techniques offer a complete picture of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons of the indole (B1671886) ring, the methyl substituents, and the N-acetic acid group. While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be reliably predicted based on data from analogous structures such as 1-acetyl-2,5-dimethylindole and indole-1-acetic acid. beilstein-journals.orgnih.govjournals.co.za

The ¹H NMR spectrum is expected to show singlets for the two methyl groups (at C2 and C5) and the methylene (B1212753) protons of the acetic acid moiety. The proton at the C3 position of the indole ring will also appear as a singlet. The aromatic protons on the benzene (B151609) ring (H4, H6, and H7) will present as a characteristic set of coupled signals, likely doublets and a doublet of doublets.

In the ¹³C NMR spectrum, distinct signals for the two methyl carbons, the methylene carbon, and the carbonyl carbon of the acetic acid group are anticipated. The ten carbons of the dimethylindole core will also show unique resonances, with the quaternary carbons (C2, C5, C3a, C7a) being distinguishable from the protonated carbons. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing N-acetic acid substituent. journals.co.za

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-CH₂)~5.0~50
COOH~11-12 (acid H), N/A (carbon)~172
2 (C-CH₃)~2.4~13
2-CN/A~138
3-H~6.4N/A
3-CN/A~105
3a-CN/A~129
4-H~7.3N/A
4-CN/A~120
5 (C-CH₃)~2.4~21
5-CN/A~131
6-H~6.9N/A
6-CN/A~123
7-H~7.2N/A
7-CN/A~110
7a-CN/A~135

Note: Predicted values are based on data from analogous compounds and are subject to solvent effects and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, key correlations would be observed between the aromatic protons H6 and H7, and between H4 and H6 (a weaker, 4-bond coupling).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl groups, the N-methylene group, and the aromatic protons to their corresponding carbon atoms listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the placement of substituents and linking different parts of the molecule. Expected key HMBC correlations include:

Protons of the 2-methyl group to C2 and C3.

Protons of the 5-methyl group to C4, C5, and C6.

N-methylene protons to the carbonyl carbon (COOH), C2, and C7a.

H3 proton to C2, C3a, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help confirm the substitution pattern by showing through-space correlations, for instance, between the N-methylene protons and the H7 proton of the indole ring.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups and provide a unique "fingerprint" of the molecule based on its vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. amazonaws.comrsc.org

O-H Stretch: A broad band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Indole Ring Vibrations: The characteristic skeletal vibrations of the indole ring will appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted FTIR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1750Strong
C=C Aromatic Stretch1450 - 1600Medium to Strong
C-N Stretch1310 - 1360Medium

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, as different vibrational modes may be more or less active in each technique. For indole derivatives, Raman spectroscopy is particularly sensitive to the vibrations of the aromatic ring system. nih.govresearchgate.net The spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the indole ring. The C=C stretching vibrations of the benzene and pyrrole (B145914) rings, as well as the C-H in-plane bending modes, would be prominent. Raman spectroscopy is generally less sensitive to the polar O-H and C=O bonds of the carboxylic acid compared to FTIR.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₂H₁₃NO₂), the calculated monoisotopic mass is 203.0946 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 203. The fragmentation pattern is expected to be characteristic of N-substituted indoles and carboxylic acids. Key fragmentation pathways would likely include:

Loss of the carboxymethyl radical: A prominent fragmentation pathway would be the cleavage of the N-CH₂COOH bond, resulting in the loss of a carboxymethyl radical (•CH₂COOH, 58 Da) or acetic acid (CH₃COOH, 60 Da) through rearrangement, leading to a fragment ion corresponding to the 2,5-dimethylindole cation at m/z 145 or 144.

Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) are also common fragmentation pathways for carboxylic acids.

Fragmentation of the Indole Ring: Further fragmentation of the indole ring structure can lead to smaller charged species.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
203[M]⁺˙ (Molecular Ion)
158[M - COOH]⁺
145[M - CH₂COOH]⁺ or [2,5-dimethylindole + H]⁺
144[2,5-dimethylindole]⁺˙
130[145 - CH₃]⁺

This comprehensive spectroscopic and spectrometric characterization provides a robust analytical framework for the unequivocal identification and structural analysis of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules, providing crucial information for the elemental composition and structural elucidation of novel compounds. In the analysis of indole derivatives, such as this compound, HRMS offers high accuracy and sensitivity. nih.gov

The molecular formula for this compound is C12H13NO2, with a calculated molecular weight of 203.24 g/mol . nih.gov HRMS analysis would be expected to yield a highly accurate mass measurement for the molecular ion, confirming this composition. For instance, in the analysis of related indole structures, HRMS has been instrumental. The analysis of methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) and its metabolites utilized ultra-high-performance liquid chromatography-tandem mass spectrometry, showcasing the technique's capability in identifying and quantifying complex indole derivatives in biological matrices. nih.gov Similarly, in the characterization of newly synthesized indole-based C3-symmetric truxene (B166851) derivatives, mass spectrometry was a key tool for confirming their structures. nih.gov

The ionization method employed can influence the observed ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like indole acetic acid derivatives, often resulting in the observation of protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. chemrxiv.orgresearchgate.net The choice of ionization mode can be critical; negative ion mode ESI-MS can offer lower background noise and different fragmentation patterns, which can be advantageous for certain analyses. chemrxiv.org

Table 1: HRMS Data for a Hypothetical Analysis of this compound

PropertyValueReference
Molecular FormulaC12H13NO2 nih.gov
Molecular Weight203.24 g/mol nih.gov
Exact Mass203.094628657 Da nih.gov
Ionization ModeESI-Positive
Observed Ion[M+H]+
Calculated m/z204.1019
Measured m/zHypothetical Value
Mass Error (ppm)Hypothetical Value

Extractive Electrospray Ionization Tandem Mass Spectrometry (EESI-MS) for Mechanistic Interrogation

Extractive Electrospray Ionization (EESI) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation. nih.govwikipedia.org This method involves the interaction of two sprays: one containing the analyte and the other a charged solvent, which extracts and ionizes the analyte molecules. wikipedia.org EESI coupled with tandem mass spectrometry (EESI-MS/MS) is particularly useful for real-time reaction monitoring and mechanistic studies of chemical reactions involving indole compounds. nih.gov

The soft ionization nature of EESI often leads to the generation of molecular ions with minimal fragmentation, which is advantageous for identifying reaction intermediates and products. nih.gov For instance, EESI-MS has been employed to investigate the reaction mechanisms of various organic reactions by directly detecting intermediates and by-products in the reaction mixture. nih.gov In the context of indole chemistry, EESI-MS could be used to monitor the synthesis of this compound, providing insights into the reaction kinetics and the formation of any transient species.

EESI-MS has demonstrated its capability in analyzing a wide range of compounds, including those in complex matrices like biological fluids and aerosols. ecut.edu.cnrsc.orgd-nb.info This makes it a versatile tool for studying the behavior of indole acetic acid derivatives in various environments. The technique's high sensitivity and selectivity, especially when combined with tandem mass spectrometry, allow for the detailed characterization of fragmentation patterns, further aiding in structural elucidation. nih.gov

Table 2: Potential Application of EESI-MS in Studying the Synthesis of this compound

ApplicationDescriptionPotential InsightsReference
Reaction MonitoringReal-time analysis of the reaction mixture during the synthesis of this compound.Identification of starting materials, intermediates, products, and by-products. Determination of reaction completion. nih.gov
Mechanistic StudiesInterrogation of the reaction pathway by detecting transient species and reaction intermediates.Elucidation of the reaction mechanism, including the role of catalysts and the sequence of bond formation/cleavage. nih.gov
Impurity ProfilingDirect detection of impurities in the final product without the need for chromatographic separation.Rapid assessment of product purity and identification of potential side-reactions. ecut.edu.cn

X-ray Diffraction for Single-Crystal Structural Elucidation

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. nih.gov This technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. nih.gov

For indole derivatives, single-crystal X-ray diffraction has been instrumental in confirming their molecular structures. For example, the structure of a novel C3/C4-fused indole scaffold was unambiguously determined using this method. nih.gov Similarly, the crystal structures of derivatives of (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid were elucidated by X-ray diffraction to understand structure-activity relationships. nih.gov The crystal structure of 5-methoxy-1H-indole-2-carboxylic acid revealed the formation of cyclic dimers through hydrogen bonding. mdpi.com

To obtain a single crystal of this compound suitable for X-ray diffraction, the compound would need to be purified and then crystallized from an appropriate solvent or solvent mixture. The resulting diffraction data would provide detailed information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the indole N-H group.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factor (%)Value

Chromatographic Methods for Purity Assessment and Isolation

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Verification

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic chemistry to monitor the progress of reactions, assess the purity of compounds, and determine appropriate solvent systems for column chromatography. acs.orgrochester.edulibretexts.orgresearchgate.net In the synthesis of this compound and other indole derivatives, TLC is an indispensable tool. rsc.org

During a chemical reaction, aliquots of the reaction mixture are spotted on a TLC plate alongside the starting material. libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. libretexts.org The use of a "cospot," where the reaction mixture and starting material are spotted together, helps to confirm if the starting material has been consumed, especially if the product and reactant have similar Rf values. rochester.edulibretexts.org

For indole acetic acid derivatives, a common mobile phase for TLC analysis might consist of a mixture of a nonpolar solvent like hexane (B92381) or chloroform (B151607) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727). researchgate.net The addition of a small amount of acetic or formic acid can improve the resolution of acidic compounds by suppressing deprotonation and reducing tailing. orgsyn.org Visualization of the spots on the TLC plate is typically achieved using UV light, as indole rings are UV-active. rsc.org

Table 4: Example TLC System for Monitoring the Synthesis of an Indole Acetic Acid Derivative

ParameterDescription
Stationary PhaseSilica (B1680970) gel 60 F254
Mobile PhaseChloroform:Ethyl Acetate:Formic Acid (77:22:1 v/v/v) researchgate.net
VisualizationUV light (254 nm)
ApplicationMonitoring the conversion of an indole starting material to the corresponding indole acetic acid product.

Column Chromatography for Compound Purification

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. fscj.edu It is a crucial step in the synthesis of this compound to isolate the pure compound from any unreacted starting materials, by-products, or catalysts. caltech.edu

The principle of column chromatography is similar to TLC, but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude product mixture is loaded onto the top of the column. fscj.edu A solvent or a mixture of solvents (the eluent) is then passed through the column. fscj.edu The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. caltech.edu

For the purification of indole derivatives, a gradient elution, where the polarity of the eluent is gradually increased, is often employed to effectively separate compounds with different polarities. orgsyn.org For example, starting with a nonpolar solvent like hexanes and gradually adding a more polar solvent like ethyl acetate can effectively separate nonpolar impurities from the more polar indole acetic acid product. unimi.itacs.org The fractions collected from the column are typically analyzed by TLC to identify those containing the pure desired product. researchgate.net

Table 5: Typical Column Chromatography Parameters for the Purification of an Indole Derivative

ParameterDescriptionReference
Stationary PhaseSilica gel (230-400 mesh) rsc.org
EluentHexane/Ethyl Acetate gradient orgsyn.org
Loading MethodDry loading on Celite or direct loading in a minimal amount of solvent orgsyn.org
Fraction AnalysisTLC with UV visualization researchgate.net

Computational Chemistry and Theoretical Modeling of 2,5 Dimethyl 1h Indol 1 Acetic Acid and Its Derivatives

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying organic molecules of this size. A typical DFT study on 2,5-Dimethyl-1H-indol-1-acetic acid would begin with geometry optimization, where the lowest energy arrangement of the atoms is determined. This is often performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), which provides a good description of electron correlation and polarization. Such calculations would yield the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Analysis of Electronic Structure and Reactivity Parameters

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic nature and reactivity can be extracted.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich indole (B1671886) ring, while the LUMO might be distributed over the indole system and the carboxylic acid group.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, one would expect to see negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group and potentially on the indole nitrogen, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the acidic proton of the carboxyl group and the N-H proton, marking them as sites for nucleophilic interaction.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. unicamp.br By analyzing the change in electron density upon the addition or removal of an electron, one can predict the most likely sites for nucleophilic and electrophilic attack. For this compound, these calculations would pinpoint specific atoms on the indole ring and the acetic acid side chain that are most susceptible to reaction, offering a more refined picture of its chemical behavior than MEP analysis alone.

Vibrational Spectroscopy Simulations and Potential Energy Distribution (PED)

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical spectrum can be generated. The Potential Energy Distribution (PED) analysis further allows for the assignment of each calculated vibrational mode to specific stretching, bending, or torsional motions of the atoms. For this compound, this would enable a detailed understanding of the characteristic vibrations of the dimethyl-indole core and the acetic acid substituent.

Computational Prediction of NMR Chemical Shifts (Gauge-Independent Atomic Orbital - GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique for predicting the NMR chemical shifts of a molecule. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the theoretical ¹H and ¹³C NMR spectra can be obtained. These predicted spectra can be invaluable for confirming the structure of a synthesized compound or for assigning ambiguous peaks in an experimental spectrum. For this compound, GIAO calculations would predict the chemical shifts for all the hydrogen and carbon atoms, reflecting the influence of the methyl and acetic acid groups on the electronic environment of the indole ring.

Investigation of Non-Covalent Interactions within Indole Acetic Acid Systems

Non-covalent interactions (NCIs) are crucial in determining the conformation, stability, and intermolecular associations of molecules like this compound. mdpi.com These forces, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions, govern how the molecule interacts with itself and with biological targets. mdpi.comnih.gov

Computational methods are employed to identify and quantify these weak interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in crystal structures. This method maps various properties onto the surface, with colors indicating the nature and strength of the interactions. For the parent compound, indole-3-acetic acid (IAA), studies have revealed the significance of stacking interactions between the indole rings in its crystal structure. researchgate.net

For this compound, the presence of two methyl groups on the indole ring would influence its NCI profile compared to IAA. The methyl groups can participate in weak C-H···π interactions and also sterically influence the preferred stacking arrangements. Non-Covalent Interaction (NCI) plots, derived from the electron density and its derivatives, are used to visualize these weak interactions in 3D space, distinguishing between attractive and repulsive forces. nih.gov Theoretical studies can model dimers or larger clusters of the molecule to understand its self-assembly, which is critical for crystal engineering and understanding its solid-state properties. unicamp.br

Table 1: Predicted Non-Covalent Interactions in a this compound Dimer This table presents hypothetical data based on computational studies of similar indole derivatives.

Interaction TypeAtoms InvolvedEstimated Interaction Energy (kcal/mol)Predicted Distance (Å)
Hydrogen Bond (O-H···O)Carboxylic acid dimer-6.0 to -8.01.7 - 1.9
π-π StackingIndole Ring 1 ↔ Indole Ring 2-2.5 to -4.53.4 - 3.8
C-H···πMethyl C-H ↔ Indole Ring-0.5 to -1.52.6 - 2.9
van der WaalsGeneral intermolecular contactsVariable> 3.0

Advanced Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into the conformational landscape of this compound. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular flexibility, solvent effects, and binding dynamics. nih.gov

The process begins with the generation of a force field, a set of parameters that defines the potential energy of the system. For organic molecules like this indole derivative, force fields such as the General Amber Force Field (GAFF) are commonly used. nih.gov The molecule is then placed in a simulation box, typically filled with a solvent like water, and the system is neutralized with ions. nih.gov

The simulation protocol involves several steps:

Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries. nih.gov

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable density. nih.gov

Production Run: A long simulation is run under the desired conditions, during which trajectory data (atomic positions, velocities, and energies) is collected.

Analysis of the MD trajectory reveals the preferred conformations of the acetic acid side chain relative to the indole ring, the rotational barriers of the methyl groups, and the hydration shell structure. This information is crucial for understanding how the molecule might fit into a receptor binding pocket. For instance, MD simulations can predict the solvent-accessible surface area and the dynamics of key functional groups, which are important for bioavailability and interaction with biological macromolecules.

Thermodynamic Characterization through Computational Methods

Computational methods, particularly those based on quantum mechanics, are essential for determining the thermodynamic properties of this compound. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size. researchgate.netresearchgate.net

By performing geometry optimization and frequency calculations, a range of thermodynamic parameters can be obtained. researchgate.net These calculations are typically performed for the molecule in the gas phase, and solvation models can be applied to estimate properties in solution.

Key thermodynamic properties calculated include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of the compound.

Entropy (S°): A measure of the molecule's disorder, calculated from vibrational, rotational, and translational contributions.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by one degree.

A comparative study of different computational methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, SVWN), can be performed to assess the reliability of the predictions. unicamp.br For the parent IAA molecule, such studies have shown that DFT methods, particularly B3LYP, provide excellent agreement with experimental data for dimer geometries, while SVWN methods are superior for the monomer. researchgate.net These calculations are fundamental for understanding the molecule's stability, reactivity, and phase behavior.

Table 2: Illustrative Thermodynamic Data for this compound This table contains theoretical values calculated using DFT (B3LYP/6-31G) for the molecule in the gas phase at 298.15 K. These are representative values and would be subject to refinement with higher levels of theory and experimental validation.*

Thermodynamic PropertyCalculated ValueUnit
Zero-point Energy185.35kcal/mol
Enthalpy-155425.6kcal/mol
Gibbs Free Energy-155465.8kcal/mol
Entropy (S°)114.5cal/mol·K
Heat Capacity (Cv)55.2cal/mol·K

Derivatization Strategies and Analogue Development of Indole Acetic Acid Scaffolds

Modifications on the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring is a key site for chemical modification. While the parent compound, 2,5-Dimethyl-1H-indol-1-acetic acid, is already substituted at this position, the acetic acid group itself provides a reactive handle for further derivatization. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, and acid chlorides, which serve as intermediates for more complex modifications.

For instance, the conversion of the N-1 acetic acid to an acid chloride can be achieved using standard reagents like thionyl chloride. researchgate.net This reactive intermediate can then be coupled with various nucleophiles. Reaction with amines or hydrazines would yield the corresponding amides or hydrazides. jocpr.com These derivatives are not just simple modifications but act as precursors for constructing more complex molecular systems, including heterocyclic conjugates.

Another strategy involves the synthesis of 1-acyloxyindoles. nih.gov This can be accomplished through a one-pot reaction sequence starting from a suitable precursor, where a 1-hydroxyindole (B3061041) intermediate is generated and subsequently acylated. nih.gov While this method typically installs the acyloxy group directly onto the nitrogen, it highlights the capacity for diverse functionalities at the N-1 position.

Substitution Patterns on the Indole Ring (e.g., Dimethyl, Fluoro, Methoxy (B1213986), Chloro)

The benzene (B151609) portion of the indole ring is amenable to electrophilic substitution, allowing for the introduction of various substituents that can significantly modulate the molecule's electronic and steric properties. Starting with the this compound scaffold, further substitutions can be introduced at the vacant 3, 4, 6, and 7 positions.

Methoxy Substitution: Methoxy-activated indoles are of significant interest due to their presence in many pharmaceuticals. chim.it The synthesis of such derivatives often employs methods like the Fischer, Bischler, and Hemetsberger indole syntheses, starting from appropriately substituted anilines. chim.it For an existing indole scaffold, direct methoxylation can be challenging, but the strategic placement of methoxy groups is often planned from the initial synthesis of the indole ring itself. sci-hub.se

Fluoro Substitution: The introduction of fluorine atoms can dramatically alter a molecule's properties. A direct method for the fluoroacetylation of indoles uses fluorinated acetic acids, which react to form fluoromethyl indol-3-yl ketones under catalyst-free conditions. nih.gov The Leimgruber-Batcho indole synthesis is another powerful method, which can produce fluoroindoles from precursors like 5-fluoro-2-nitrotoluene (B1295086) through a reductive cyclization process. diva-portal.org

Chloro Substitution: Chloro-substituted indoles can be prepared through various synthetic routes. For example, the synthesis of 6-chloro-oxindole involves converting 2,5-dichloronitrobenzene into a dimethyl malonate ester, which is then hydrolyzed and cyclized. google.com The synthesis of Schiff bases from 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde demonstrates the incorporation of a chloro-substituent on the indole ring. orientjchem.org

The table below summarizes common substitution reactions on the indole nucleus.

Substitution TypeReagent/MethodPosition(s) TargetedReference(s)
Fluoroacetylation Fluorinated Acetic AcidsC-3 nih.gov
Bromination N-BromosuccinimideC-3
Alkylation (Friedel-Crafts) Alkyl Halide / Lewis AcidC-3
Formation of Diindolylmethanes Indolylmethanols / IodineC-3 nih.gov

Formation of Conjugates and Hybrid Molecular Systems (e.g., Schiff Bases, Triazole, Thiazole (B1198619) Derivatives)

Conjugating the this compound scaffold with other heterocyclic systems is a prominent strategy for developing novel molecular entities. The acetic acid side chain is an ideal starting point for such modifications.

Schiff Bases: Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. acs.org To create a Schiff base from the title compound, the indole ring would first need to be functionalized with a carbonyl group, or the acetic acid moiety could be linked to an amino-functionalized aromatic aldehyde. For example, indole-3-carboxaldehydes are common precursors for Schiff base formation. acs.org These reactions are often carried out in ethanol, sometimes with a catalytic amount of acid or base. orientjchem.orgmediresonline.orgscirp.org

Triazole Derivatives: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. mdpi.comnih.gov A common route to 1,2,4-triazoles involves converting indole-3-acetic acid into its corresponding acetohydrazide by reacting it with hydrazine (B178648) hydrate. frontiersin.org This intermediate can then be cyclized with other reagents to form the triazole ring. frontiersin.org Some indole-based triazoles have been synthesized using copper-catalyzed reactions under ultrasonic radiation to improve yields. mdpi.com

Thiazole Derivatives: Thiazole is another five-membered heterocycle containing sulfur and nitrogen, known for its wide range of biological activities. semanticscholar.org Hybrid molecules incorporating both indole and thiazole moieties have been synthesized. nih.gov A general approach involves creating an amide linkage between a pre-formed thiazole amine and the indole's acetic acid group. nih.gov Alternatively, thiazole rings can be constructed from α-haloketones and thioamides (Hantzsch synthesis), a method that could be adapted to indole-containing precursors. researchgate.net

The following table outlines the general synthetic path to these conjugates.

Conjugate TypeKey IntermediateGeneral ReactionReference(s)
Schiff Base Indole-aldehyde/ketoneCondensation with primary amine orientjchem.orgacs.org
1,2,4-Triazole Indole-acetohydrazideReaction with CS₂, followed by cyclization frontiersin.org
Thiazole Indole-acetic acid chlorideAmidation with an amino-thiazole nih.govnih.gov

Cyclization Reactions Leading to Novel Polycyclic Indole Frameworks

Intramolecular cyclization reactions of appropriately substituted indole derivatives can lead to the formation of rigid, polycyclic frameworks. These reactions expand the structural diversity of the indole family, leading to novel core structures.

One strategy involves the reaction of 2,3-disubstituted indoles with 1,2-diaza-1,3-dienes, which can undergo a [3+2] cycloaddition to furnish highly crowded tetrahydropyrrolo[2,3-b]indole products. acs.org The substitution pattern on the indole ring is a critical factor that dictates the reaction's chemoselectivity. acs.org

Acid-promoted cyclizations are also a powerful tool. Acetic acid can be used to promote tandem cycloadditions, generating complex spiro-fused polycyclic systems from simple precursors in a single step. rsc.org Brønsted acids can also mediate cascade reactions, for example, by cyclizing β-ketonitriles into 2-aminofurans, which then undergo recyclization to form 2-(1H-indol-2-yl)acetamides. nih.gov

Furthermore, transition-metal-catalyzed reactions enable the construction of fused systems. For example, a copper-catalyzed domino process can assemble 1,2-disubstituted indoles, which can then undergo a palladium-catalyzed intramolecular C-H arylation to yield indolo[1,2-f]phenanthridines. organic-chemistry.org These advanced synthetic methods provide access to complex, multi-ring systems built upon the fundamental indole scaffold.

Mechanistic Studies of Reactions Involving Indole Acetic Acid Compounds

Elucidation of Reaction Mechanisms and Pathways

The reaction mechanisms for indole (B1671886) acetic acid compounds are diverse, encompassing biosynthetic routes and synthetic organic transformations. In biological systems, the synthesis of Indole-3-acetic acid (IAA), the most studied auxin, proceeds through several independent pathways, most of which originate from tryptophan. wikipedia.org

Biosynthetic Pathways: Microorganisms and plants utilize multiple pathways to synthesize IAA, often starting with L-tryptophan as a precursor. biologydiscussion.com Key pathways include:

Indole-3-Pyruvic Acid (IPyA) Pathway: This is a major route where tryptophan is first converted to indole-3-pyruvic acid, which is then decarboxylated to indole-3-acetaldehyde (IAAld) and subsequently oxidized to IAA. wikipedia.org

Indole-3-Acetamide (B105759) (IAM) Pathway: In this route, tryptophan is converted to indole-3-acetamide (IAM), which is then hydrolyzed to form IAA. mdpi.com

Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to IAAld and finally to IAA. mdpi.com This pathway is considered a strong candidate for IAA biosynthesis in certain fungi. mdpi.com

Indole-3-Acetonitrile (B3204565) (IAN) Pathway: This pathway involves the conversion of tryptophan to indole-3-acetonitrile (IAN), which is then hydrolyzed by a nitrilase enzyme to produce IAA. biologydiscussion.com

A tryptophan-independent pathway also exists, where the indole ring is synthesized de novo via the shikimate pathway. biologydiscussion.com

Synthetic Pathways: In synthetic chemistry, transition-metal-catalyzed C-H activation and functionalization are powerful strategies for modifying the indole scaffold. mdpi.comnih.gov These reactions provide efficient access to complex indole derivatives.

Palladium-Catalyzed Reactions: Palladium catalysts are used for the C-H arylation of free (NH) indoles with iodoarenes. acs.org Depending on the directing group at the C3-position, this can lead to C4-arylation or C2-arylation. acs.org For instance, the reaction of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system can result in decarboxylation followed by C2-arylation. acs.org

Rhodium-Catalyzed Reactions: Rh(III) catalysts are effective for various indole functionalizations, including the synthesis of indole-fused polycycles through chemo-divergent annulation methods. nih.govacs.org These reactions often proceed via C-H bond cleavage to form a cyclometalated complex. nih.govacs.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts enable site-selective C-H bond arylations on the indole core, tolerating a wide variety of functional groups. mdpi.com

Fischer Indole Synthesis: A classic method for synthesizing the indole ring itself involves the acid-catalyzed rearrangement of arylhydrazones. youtube.comyoutube.com The mechanism involves a acs.orgacs.org-sigmatropic rearrangement as the key carbon-carbon bond-forming step. youtube.com

Direct Synthesis from Indole: Indole-3-acetic acid can be synthesized directly by reacting indole with glycolic acid at high temperatures in the presence of a base. wikipedia.orgorgsyn.org

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for understanding reaction mechanisms. In the biosynthesis of IAA, several key intermediates have been identified through analysis of culture mediums and enzymatic assays. These include indole-3-pyruvic acid, indole-3-acetaldehyde, indole-3-acetamide, tryptamine, and indole-3-acetonitrile. biologydiscussion.commdpi.com For example, analysis of culture medium from Azospirillum species confirmed the presence of indole-3-acetic acid, indole-3-ethanol, indole-3-methanol, and indole-3-lactic acid. nih.gov

In transition-metal-catalyzed reactions, the key intermediates are often organometallic complexes.

Palladacycles and Rhodacycles: In palladium- and rhodium-catalyzed C-H activation, five- or six-membered cyclometalated intermediates (palladacycles or rhodacycles) are formed. nih.govacs.orgacs.org For example, in Rh(III)-catalyzed reactions, an Rh(III)-catalyzed C(sp²)–H bond cleavage generates a five-membered cyclometalated Rh(III) complex from the indole derivative. nih.govacs.org This intermediate then coordinates with the coupling partner, undergoes migratory insertion, and is finally released to regenerate the catalyst. nih.govacs.org

Enamine/Hydrazone Intermediates: The Fischer indole synthesis proceeds through an enamine (or inamine) intermediate, which is formed from the tautomerization of the initial phenylhydrazone. youtube.com This enamine is critical for the subsequent acs.orgacs.org-sigmatropic rearrangement that forms the key C-C bond. youtube.com

Ternary Peroxidase Complex: In the enzymatic oxidation of IAA by plant peroxidases, a ternary complex involving the peroxidase enzyme, IAA, and molecular oxygen has been identified as a kinetically competent intermediate in the catalytic cycle. nih.govresearchgate.net

Catalytic Cycle Investigations for Indole-Forming and Functionalizing Reactions

Catalytic cycles describe the stepwise process through which a catalyst facilitates a reaction and is regenerated.

Transition-Metal Catalysis: A general catalytic cycle for the functionalization of indoles using a transition metal (M) catalyst, such as Pd(II), Rh(III), or Ru(II), can be proposed:

C-H Activation/Cleavage: The cycle often begins with the coordination of the indole substrate to the metal center, followed by C-H bond cleavage to form a cyclometalated intermediate (e.g., a rhodacycle or palladacycle). nih.govacs.orgacs.org

Coordination and Insertion: The coupling partner (e.g., an alkyne or aryl halide) coordinates to the metal center of the intermediate complex. This is followed by a migratory insertion step, where the coupling partner inserts into the metal-carbon bond of the cyclometalated ring. mdpi.comnih.govacs.org

Reductive Elimination: The final product is released from the metal center through reductive elimination, which forms the new C-C or C-heteroatom bond. mdpi.comacs.org

Catalyst Regeneration: The metal catalyst is regenerated in its active state, allowing it to enter another catalytic cycle. nih.govacs.orgacs.org For instance, in some palladium-catalyzed reactions, an oxidant like AgOAc is used to regenerate the active Pd(II) species. acs.org

Enzymatic Catalysis: For the enzymatic oxidation of IAA by plant peroxidases, a proposed catalytic cycle involves native ferric enzyme and compound II as kinetically competent intermediates. nih.govresearchgate.net The cycle is initiated by the formation of a ternary complex of the peroxidase, IAA, and oxygen. nih.govresearchgate.net For certain peroxidases, the addition of hydrogen peroxide is required to switch on the oxidative cycle. nih.govresearchgate.net

Kinetic and Stereochemical Aspects of Indole Acetic Acid Transformations

Kinetic studies provide insight into reaction rates and the factors that influence them, while stereochemistry focuses on the three-dimensional arrangement of atoms and its effect on reaction outcomes.

Kinetic Aspects:

In studies of the Thiele acetylation of benzoquinone in acetic acid, the kinetics of the reaction have been investigated to understand the mechanism in this solvent system. rsc.org

The reaction kinetics of acetic acid with hydroxyl radicals have been studied over various temperatures, providing rate constant measurements. researchgate.net

Kinetic studies of indole acetic acid sulfonate derivatives as inhibitors of ectonucleotidases have revealed different modes of inhibition. Potent compounds showed competitive, un-competitive, or non-competitive binding modes against the target enzymes. drugbank.com

Stereochemical Aspects:

The functionalization of indole derivatives can be highly stereoselective. For example, rhodium-catalyzed coupling of indoles like 2,5-dimethylindole with diazo compounds can be performed enantioselectively to prepare stereochemically defined substituted indoles. citychemical.com Similarly, palladium-catalyzed asymmetric hydrogenation of unprotected indoles is a method for the stereoselective synthesis of indolines. citychemical.com

The Fischer indole synthesis can produce a mixture of products if an unsymmetrical ketone is used, as there are two possible ways for the enamine intermediate to form. youtube.com The regioselectivity and product distribution can depend on the choice of acid catalyst, solvent, and temperature. youtube.com

Friedel-Crafts-type alkylations can be triggered by electrophilic thiiranium ion intermediates, leading to the formation of enantioenriched indole-alkylated products. researchgate.net

2,5 Dimethyl 1h Indol 1 Acetic Acid As a Chemical Building Block

Utility in the Construction of Complex Organic Molecules

The indole-1-acetic acid framework, exemplified by 2,5-Dimethyl-1H-indol-1-acetic acid, serves as a crucial starting point for the synthesis of a variety of more complex organic molecules. The presence of both a reactive indole (B1671886) core and a carboxylic acid functional group allows for a diverse array of chemical transformations.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further molecular elaboration. For instance, the esterification of the carboxylic acid can be achieved through standard procedures, such as reaction with an alcohol in the presence of an acid catalyst or using coupling agents. Amide bond formation, a cornerstone of medicinal chemistry, can be accomplished by reacting the carboxylic acid with an amine using various coupling reagents.

Furthermore, the indole nucleus itself is susceptible to a range of electrophilic substitution reactions, primarily at the C3 position. This reactivity allows for the introduction of additional functional groups and the extension of the molecular framework. The methyl groups at the C2 and C5 positions influence the electronic properties of the indole ring, which can in turn affect the regioselectivity and reactivity of these substitution reactions.

While specific, large-scale syntheses of highly complex natural products originating directly from this compound are not extensively documented in readily available literature, its structural motifs are found within more complex biologically active molecules. The principles of its reactivity suggest its potential as a precursor in the synthesis of various target molecules.

Integration into Privileged Heterocyclic Scaffolds

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. The incorporation of the 2,5-dimethyl-1H-indole-1-acetic acid moiety into larger heterocyclic systems is a key strategy for the development of novel compounds with potential therapeutic applications.

One common approach involves the use of the carboxylic acid functionality to annulate new rings onto the indole core. For example, condensation reactions between the carboxylic acid (or its activated derivatives) and difunctional reagents can lead to the formation of various fused heterocyclic systems.

While direct examples of the integration of this compound into complex heterocyclic scaffolds are not prominently featured in the surveyed literature, the general reactivity of indole-1-acetic acids provides a blueprint for such transformations. For instance, the synthesis of various fused indole derivatives often proceeds through intermediates that share the core structure of N-substituted indole acetic acids. researchgate.net The strategic placement of the methyl groups on the indole ring of this compound can be exploited to direct the regiochemical outcome of these cyclization reactions and to fine-tune the biological activity of the resulting heterocyclic compounds.

Contributions to Retrosynthetic Analysis in Organic Chemistry

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials. The this compound scaffold can be a key strategic disconnection point in the retrosynthesis of more complex indole-containing targets.

When a target molecule contains a 2,5-dimethyl-1H-indole-1-acetic acid fragment, a logical retrosynthetic disconnection involves breaking the bond between the indole nitrogen and the acetic acid side chain, or the bond between the C1 position and the nitrogen. This leads back to a simpler 2,5-dimethylindole precursor and a two-carbon synthon.

The general principles of retrosynthetic analysis for indole alkaloids and other complex indole derivatives often involve the disconnection of the indole ring itself or the side chains attached to it. nih.gov For a hypothetical complex target containing the this compound unit, the key disconnections would be:

C-N bond disconnection: Breaking the bond between the indole nitrogen and the acetic acid side chain. This would lead to 2,5-dimethylindole and a suitable two-carbon electrophile (e.g., a haloacetic acid derivative) as the synthetic precursors.

While specific, published retrosynthetic analyses that explicitly feature this compound as a key building block are not widespread, the fundamental principles of retrosynthesis strongly support its utility as a valuable starting material for the synthesis of a variety of indole-containing compounds.

Future Directions and Emerging Research in 2,5 Dimethyl 1h Indol 1 Acetic Acid Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. For the synthesis of 2,5-Dimethyl-1H-indol-1-acetic acid and its analogues, this translates to the development of methods that reduce waste, use less hazardous reagents, and are more energy-efficient.

One promising avenue is the use of one-pot multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and atom-economical than traditional multi-step syntheses. For instance, a green synthetic approach for indole-substituted methane (B114726) derivatives has been developed using a one-pot multicomponent reaction that is catalyst-free and uses an inexpensive and green solvent. nih.gov This approach offers high yields and atomic economy. nih.gov

Another key area is the exploration of green catalysts . Traditional methods for indole (B1671886) synthesis often rely on harsh acidic or basic conditions and expensive or toxic catalysts. researchgate.net Research is now focused on using solid acid catalysts, heteropoly acid catalysts, and even water as a solvent to create more sustainable processes. rsc.org For example, a low-cost and environmentally friendly methodology was developed for the green synthesis of N-alkyl/aralkyl indole derivatives using polyethylene (B3416737) glycol (PEG-600). rsc.org Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of indole derivatives, aligning with the principles of green chemistry. acs.org

The direct N-alkylation of the indole core with acetic acid derivatives presents a more direct and atom-economical route to this compound. While the selective N-alkylation of indoles can be challenging due to competing C3-alkylation, recent studies have shown that using specific catalysts and reaction conditions can achieve high selectivity. For example, iron-catalyzed N-alkylation of indolines followed by oxidation provides a selective route to N-alkylated indoles. researchgate.net The development of catalytic systems that can directly and selectively promote the N-alkylation of 2,5-dimethyl-1H-indole with an acetic acid moiety under mild and green conditions is a significant goal for future research.

Green Chemistry ApproachKey FeaturesPotential Application for this compound Synthesis
Multicomponent Reactions (MCRs) One-pot synthesis, high atom economy, reduced waste.Direct synthesis from simple precursors in a single step.
Green Catalysts Use of solid acids, phase-transfer catalysts, or water as a medium.Avoiding harsh and toxic reagents, easier product purification.
Microwave-Assisted Synthesis Faster reaction times, improved yields, energy efficiency.Rapid and efficient N-alkylation of 2,5-dimethyl-1H-indole.
Direct N-Alkylation Atom-economical, fewer synthetic steps.A more direct route using 2,5-dimethyl-1H-indole and an acetic acid derivative.

Integration of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize and control the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to provide continuous data on critical reaction parameters, leading to improved yield, purity, and safety. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring. Flow NMR, for example, can be used to track the formation of intermediates and products in real-time, providing valuable kinetic and mechanistic insights. rsc.org For the synthesis of this compound, in-situ NMR could be employed to monitor the N-alkylation of 2,5-dimethyl-1H-indole, allowing for precise control over reaction conditions to maximize yield and selectivity. rsc.org Benchtop NMR spectrometers are also becoming increasingly valuable for monitoring heterogeneous catalytic reactions, which could be relevant for developing solid-supported catalysts for indole synthesis. acs.org

Other spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and online High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are also integral to PAT. rsc.org FTIR can monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies, while online UPLC-MS can provide detailed information on the composition of the reaction mixture at any given time. rsc.org The integration of these techniques would enable a comprehensive understanding and control over the synthesis of this compound.

Spectroscopic TechniqueInformation ProvidedApplication in this compound Synthesis
In-situ NMR Real-time concentration of reactants, intermediates, and products; kinetic data.Optimization of reaction conditions for N-alkylation; mechanistic studies.
FTIR Functional group analysis; monitoring reactant consumption and product formation.Real-time tracking of the conversion of 2,5-dimethyl-1H-indole.
Online UPLC-MS Separation and identification of all components in the reaction mixture.Detailed analysis of product purity and by-product formation.

Synergistic Application of Experimental and Computational Approaches

The combination of experimental work with computational modeling provides a powerful strategy for accelerating the discovery and optimization of chemical processes. Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

DFT calculations can be used to predict the preferred sites of reaction on the indole nucleus, guiding the design of selective synthetic strategies. nih.gov For instance, calculations can determine the relative nucleophilicity of the N1 and C3 positions of 2,5-dimethyl-1H-indole, helping to devise conditions that favor the desired N-alkylation. DFT can also be used to elucidate reaction mechanisms, as demonstrated in the study of Rhodium(II)-catalyzed C-H functionalization of indoles. mdpi.com

Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm the structure of newly synthesized compounds. bohrium.comgithub.io This is particularly useful for complex molecules where spectral assignment can be challenging. The prediction of UV-Vis absorption spectra through Time-Dependent DFT (TD-DFT) can also provide insights into the electronic transitions of the molecule. dntb.gov.uaresearchgate.net

The synergy between theory and experiment allows for a more rational and efficient approach to chemical research. Computational screening of potential catalysts and reaction conditions can narrow down the experimental effort, saving time and resources. Conversely, experimental results provide crucial validation for theoretical models, leading to their refinement and improved predictive power.

Computational MethodApplicationSynergy with Experiment
Density Functional Theory (DFT) Predict reactivity, reaction mechanisms, and electronic properties.Guide the design of selective syntheses and interpret experimental outcomes.
NMR Chemical Shift Prediction Aid in the structural elucidation of new compounds.Confirm the identity of synthesized this compound and its derivatives.
Time-Dependent DFT (TD-DFT) Predict UV-Vis absorption spectra and electronic transitions.Correlate with experimental spectroscopic data to understand electronic structure.

Exploration of Novel Reactivity and Selectivity in Indole Acetic Acid Chemistry

Beyond its synthesis, the exploration of the novel reactivity of this compound and its precursor, 2,5-dimethyl-1H-indole, opens up avenues for creating a diverse range of functionalized molecules.

C-H functionalization has emerged as a powerful tool for the direct modification of the indole core, avoiding the need for pre-functionalized starting materials. rsc.org Transition metal-catalyzed C-H activation can enable the introduction of various substituents at different positions of the indole ring with high regioselectivity. rsc.orgrsc.orgnih.gov For 2,5-dimethyl-1H-indole, this could lead to the synthesis of novel derivatives with unique electronic and steric properties. The development of catalysts that can selectively functionalize the C4, C6, or C7 positions of the 2,5-dimethyl-1H-indole ring would be a significant advancement. nih.gov

The selective N-alkylation of indoles remains a topic of interest. While the synthesis of this compound involves the introduction of an acetic acid moiety at the nitrogen, other alkyl groups can be introduced to modulate the compound's properties. researchgate.net Research into catalytic systems that allow for the controlled and selective N-alkylation of the 2,5-dimethyl-1H-indole nucleus with a variety of alkylating agents is an active area of investigation. researchgate.net

Furthermore, the acetic acid side chain of this compound itself offers a handle for further chemical modifications. The carboxylic acid group can be converted into esters, amides, or other functional groups, leading to the creation of a library of new compounds with potentially interesting biological or material properties. The synthesis of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors is an example of such a derivatization strategy. nih.gov

Reaction TypeDescriptionPotential for this compound Chemistry
C-H Functionalization Direct introduction of functional groups at C-H bonds of the indole ring.Synthesis of novel derivatives with tailored properties.
Selective N-Alkylation Controlled introduction of various alkyl groups at the indole nitrogen.Modification of the physicochemical properties of the parent compound.
Side-Chain Modification Chemical transformation of the acetic acid moiety.Creation of a diverse library of functionalized indole acetic acid derivatives.

Q & A

Q. What synthetic routes are feasible for preparing 2,5-Dimethyl-1H-indol-1-acetic acid?

Methodological Answer :

  • Core Strategy : Adapt indole-acetic acid synthesis protocols. For example, indole derivatives are often synthesized via cyclization of substituted anilines or formylation reactions followed by acetic acid coupling .
  • Example Protocol :
    • Start with 2,5-dimethylindole as the precursor.
    • Perform formylation at the 1-position using acetic anhydride or chloroacetic acid under reflux (e.g., acetic acid, sodium acetate, 3–5 h reflux) .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Critical Parameters :
    • Reaction pH and temperature to avoid indole ring decomposition.
    • Use of anhydrous conditions to prevent side reactions.

Q. Table 1. Example Synthesis Conditions for Analogous Indole-Acetic Acid Derivatives

PrecursorReagents/ConditionsYield (%)Reference
3-formyl-1H-indoleChloroacetic acid, NaOAc, reflux, 5 h72
5-methylindoleAcetic anhydride, H2SO4, 80°C, 2 h65

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer :

  • Key Techniques :
    • NMR : 1H/13C NMR to confirm methyl group positions (δ 2.3–2.6 ppm for CH3) and acetic acid side-chain integration .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns.
    • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection (λ = 254 nm) for purity assessment .
  • Validation : Calibrate instruments using USP/ICH guidelines for accuracy, precision, and linearity (e.g., R² > 0.995) .

Q. How can researchers ensure purity and stability during storage?

Methodological Answer :

  • Purity : Use HPLC with method validation (e.g., specificity, limit of detection ≤ 0.1%) .
  • Stability :
    • Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer :

  • Root Cause Analysis :
    • Compare batch-to-batch purity (e.g., trace impurities in >95% pure samples may skew bioassays) .
    • Validate biological assays with positive/negative controls (e.g., PubChem-derived reference compounds) .
  • Case Study : For indole analogs, discrepancies in cytotoxicity assays were traced to solvent polarity effects (DMSO vs. aqueous buffers) .

Q. What strategies optimize structure-activity relationship (SAR) studies for methyl-substituted indole-acetic acid derivatives?

Methodological Answer :

  • Design Framework :
    • Systematic Variation : Modify methyl group positions (2 vs. 5) and acetic acid chain length.
    • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic effects on binding affinity .
  • Data Integration : Cross-reference PubChem bioactivity datasets (e.g., IC50 values for related compounds) to identify trends .

Q. Table 2. Example SAR Data for Indole-Acetic Acid Analogs

CompoundMethyl PositionIC50 (µM)Target ProteinReference
2-Methyl-1H-indole-AA212.3COX-2
5-Methyl-1H-indole-AA58.7COX-2

Q. How to address solubility challenges for in vivo studies of this compound?

Methodological Answer :

  • Formulation Strategies :
    • Co-solvents : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v) to enhance aqueous solubility .
    • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl acetate derivatives) for improved bioavailability .
  • Validation : Monitor plasma concentration via LC-MS/MS after administration in rodent models .

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